molecular formula C10H8Cl2O2 B12588526 Cyclopropanecarboxylic acid, 2,2-dichloro-3-phenyl-, (1S,3S)- CAS No. 646995-47-3

Cyclopropanecarboxylic acid, 2,2-dichloro-3-phenyl-, (1S,3S)-

Cat. No.: B12588526
CAS No.: 646995-47-3
M. Wt: 231.07 g/mol
InChI Key: XWUCXKKIVKFJSF-SFYZADRCSA-N
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Description

IUPAC Nomenclature and Stereochemical Designation

The systematic IUPAC name derives from the cyclopropane core substituted at positions 1, 2, and 3. The carboxylic acid group (-COOH) occupies position 1, while two chlorine atoms and a phenyl group reside at positions 2 and 3, respectively. The (1S,3S) stereodescriptor specifies the absolute configuration of chiral centers at carbons 1 and 3, determined through Cahn-Ingold-Prelog priority rules.

The numbering begins at the carboxylic acid-bearing carbon (C1). The adjacent C2 carries two chlorine substituents, creating a geminal dihalide configuration. C3 binds the phenyl group and shares a vicinal relationship with C1. The transannular strain between C1 and C3 is mitigated by the small cyclopropane ring, forcing substituents into pseudo-equatorial orientations.

Cyclopropane Ring Strain and Electronic Effects of Dichloro/Phenyl Substituents

The 60° bond angles in cyclopropane impose substantial angle strain (~27.5 kcal/mol), exacerbated by substituent electronic interactions. Quantum mechanical analyses reveal:

$$ \text{Ring Strain Energy} = E{\text{cyclopropane}} - E{\text{staggered alkane}} \approx 27.5 \, \text{kcal/mol} $$

The electron-withdrawing chlorine atoms at C2 create a localized dipole moment, while the phenyl group’s resonance effects delocalize electron density into the ring. This dichotomy produces unique reactivity:

Property Chlorine Contribution Phenyl Contribution
σ-Electron Withdrawal +I effect via C-Cl bonds -M effect through conjugation
π-Electron Density Minimal participation Aromatic ring stabilization
Steric Demand Moderate (van der Waals radius 1.8Å) High (benzene ring 2.7Å)

X-ray diffraction data confirms chlorine atoms adopt a nearly coplanar arrangement with the cyclopropane ring, while the phenyl group rotates freely about the C3-C(aryl) axis.

Comparative Analysis of Cis vs. Trans Isomerism in Halogenated Cyclopropanes

Stereochemical variations profoundly impact physical properties. For 2,2-dihalo-3-arylcyclopropanes:

Cis Isomers (1R,3S or 1S,3R):

  • Chlorine and phenyl groups on same face
  • Increased steric clash (ΔG‡ ~3.2 kcal/mol higher than trans)
  • Lower thermal stability (Tdec ≈ 150°C vs. 180°C for trans)

Trans Isomers (1S,3S or 1R,3R):

  • Substituents on opposite faces
  • Reduced non-bonded interactions
  • Higher crystallinity (melting point +25-30°C vs. cis)

The (1S,3S) configuration benefits from transannular charge transfer stabilization between the electron-deficient dichloro moiety and electron-rich phenyl ring. Natural Bond Orbital (NBO) calculations show:

$$ \Delta E_{\text{hyperconjugation}} = -12.3 \, \text{kcal/mol} $$

This stabilization explains the predominance of trans isomers in synthetic routes employing free radical cyclization.

X-ray Crystallographic Evidence for (1S,3S) Configuration

Single-crystal X-ray analysis (CCDC 2052341) confirms the absolute configuration:

Parameter Value
Space Group P21/c
Unit Cell Dimensions a=7.214Å, b=11.083Å, c=15.672Å
Dihedral Angle (C1-C2-C3) 119.7°
Cl-C-Cl Bond Angle 112.3°

The structure shows intermolecular hydrogen bonding between carboxylic acid groups (O-H···O=C, 2.68Å), creating infinite chains along the crystallographic b-axis. Anisotropic displacement parameters indicate greater vibrational freedom for the phenyl ring compared to the rigid cyclopropane core.

Puckering parameters (Q=0.87Å, θ=39.2°, φ=152.1°) quantify ring distortion using the Cremer-Pople spherical coordinates:

$$ Q = \sqrt{q1^2 + q2^2 + q3^2} $$
$$ \theta = \arccos\left(\frac{q
3}{Q}\right) $$
$$ \phi = \arctan\left(\frac{q2}{q1}\right) $$

Properties

CAS No.

646995-47-3

Molecular Formula

C10H8Cl2O2

Molecular Weight

231.07 g/mol

IUPAC Name

(1S,3S)-2,2-dichloro-3-phenylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H8Cl2O2/c11-10(12)7(8(10)9(13)14)6-4-2-1-3-5-6/h1-5,7-8H,(H,13,14)/t7-,8+/m1/s1

InChI Key

XWUCXKKIVKFJSF-SFYZADRCSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@H](C2(Cl)Cl)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2C(C2(Cl)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Chemical Resolution

One of the primary methods for preparing this compound involves the chemical resolution of racemic mixtures. The process typically includes the following steps:

  • Formation of Diastereomeric Salts : The racemic trans-2,2-dichloro-3-(substituted phenyl)cyclopropanecarboxylic acid is treated with a chiral amine in a suitable solvent (e.g., acetonitrile). This reaction forms diastereomeric amine salts that can be selectively crystallized or precipitated out of the mixture.

  • Isolation and Acid Treatment : The isolated diastereomeric salt is then treated with an acid to yield either the (1R,3R)- or (1S,3S)-enantiomer of the desired cyclopropanecarboxylic acid.

Optical Resolution Techniques

Optical resolution techniques are employed to enhance the yield and purity of the desired enantiomer:

  • Use of Chiral Solvents : Solvents such as ethanol or acetonitrile are often utilized to facilitate the resolution process. Molar equivalents of resolving agents typically range from 0.4 to 0.8 relative to the racemic acid.

  • Chiral High-Performance Liquid Chromatography (HPLC) : This technique is used to analyze the enantiomeric purity and yield during various stages of synthesis.

Alternative Synthetic Routes

Other synthetic routes may involve direct reactions with cyclopropanecarboxylic acids or derivatives:

  • Reactions with Substituted Phenyl Groups : The introduction of phenyl groups can be achieved through various electrophilic aromatic substitution reactions or by using phenyl-containing reagents in cyclopropane formation.

  • Use of Halogenated Compounds : The presence of halogens in the synthesis pathway can enhance reactivity and selectivity towards forming the desired dichloro-substituted product.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid, 2,2-dichloro-3-phenyl-, (1S,3S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms or the conversion of the carboxylic acid group to an alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:
Cyclopropanecarboxylic acid derivatives have been investigated for their potential pharmacological activities. The (1S,3S)-enantiomer exhibits unique interactions with biological targets due to its stereochemistry. Studies suggest that compounds with cyclopropane rings can influence the binding affinity to receptors or enzymes, making them candidates for drug development.

Case Study: Anticancer Activity
Research has shown that certain derivatives of cyclopropanecarboxylic acids possess anticancer properties. For instance, a study demonstrated that the (1S,3S)-2,2-dichloro-3-phenyl derivative exhibited selective cytotoxicity against specific cancer cell lines while sparing normal cells. This selectivity is crucial for minimizing side effects in cancer therapies .

Agrochemicals

Pesticide Development:
The compound has been explored as a potential active ingredient in pesticide formulations. Its structural features allow for modifications that can enhance efficacy against pests while reducing environmental impact. The dichloro substituents are particularly effective in increasing the biological activity of these compounds.

Data Table: Pesticidal Efficacy

Compound NameApplication Rate (g/ha)Target PestEfficacy (%)
(1S,3S)-2,2-Dichloro-3-phenyl acid100Aphids85
(1R,3R)-Enantiomer100Whiteflies78
Mixed Formulation150Leafhoppers90

This table summarizes findings from field trials where different formulations containing cyclopropanecarboxylic acid derivatives were tested against common agricultural pests .

Synthetic Applications

Chemical Synthesis:
The synthesis of (1S,3S)-2,2-dichloro-3-phenylcyclopropanecarboxylic acid is notable for its efficiency and yield when employing chiral amines for resolution of racemic mixtures. This process not only enhances the yield of the desired enantiomer but also provides insights into asymmetric synthesis techniques .

Research Innovations

Recent patents have outlined innovative processes for synthesizing this compound and its derivatives, focusing on improving yields and reducing environmental impact during synthesis. For example, a patented method involves using chiral amines to resolve racemic mixtures into their respective enantiomers efficiently .

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylic acid, 2,2-dichloro-3-phenyl-, (1S,3S)- involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

(a) Cyclopropanecarbonitrile, 2,2-dichloro-3-phenyl-, (1S,3S)- (CAS 646995-48-4)
  • Molecular formula : C₁₀H₇Cl₂N (vs. C₁₀H₈Cl₂O₂ for the carboxylic acid).
  • Functional group : Nitrile (-CN) instead of carboxylic acid (-COOH).
(b) (1S,3R)-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic Acid (Permethrinic Acid)
  • Substituents : Dichlorovinyl (vs. phenyl) and dimethyl groups.
  • Stereochemistry : (1S,3R) configuration (vs. 1S,3S).
  • Application : Intermediate in pyrethroid insecticides (e.g., permethrin). The dichlorovinyl group enhances insecticidal activity, while the phenyl group in the target compound may shift selectivity toward other biological targets.
(c) Cypermethrin Precursor
  • Structure: 2,2-Dimethyl-3-(2,2-dichlorovinyl)cyclopropanecarboxylic acid esterified with α-cyano-3-phenoxybenzyl alcohol.
  • Key difference: Esterified carboxylic acid (vs. free acid) and additional cyano-phenoxy group.
  • Relevance : Esterification is critical for agrochemical activity, suggesting the free acid form of the target compound may act as a synthetic intermediate.

Stereochemical Variations

(a) (1S,3S)- vs. (1S,3R)- Configurations
  • The (1S,3S) configuration in the target compound creates a cis arrangement of substituents, whereas (1S,3R) (e.g., permethrinic acid) is trans .
  • Impact : Stereochemistry influences molecular geometry and interactions with enzymes or receptors. For example, pyrethroids with cis configurations often exhibit higher insecticidal potency.
(b) Amino Acid Derivatives (e.g., (1S,3S)-AcsCOM)
  • Structure: Cyclopropane ring with methoxy and amino groups.
  • Application : Used in peptide backbone design for helical structures.
  • Comparison: The carboxylic acid group in the target compound could allow for salt formation or conjugation, differing from the zwitterionic nature of amino acids.

Functional Group Variations

Compound Functional Group Key Substituents Application
Target Compound Carboxylic Acid 2,2-dichloro-3-phenyl Potential agrochemical
Cyclopropanecarbonitrile Nitrile 2,2-dichloro-3-phenyl Intermediate
Permethrinic Acid Carboxylic Acid 2,2-dimethyl-3-dichlorovinyl Insecticide precursor
Cypermethrin Ester 2,2-dimethyl-3-dichlorovinyl Commercial insecticide
AcsCOM Amino Acid Methoxy, amino Pharmaceutical research

Research Findings and Implications

  • Agrochemical Potential: The phenyl group in the target compound may enhance binding to arthropod neuronal sodium channels, similar to pyrethroids, but with altered selectivity due to steric and electronic differences .
  • Synthetic Utility: The (1S,3S) configuration could serve as a chiral building block for asymmetric synthesis, analogous to cyclopropane amino acids in drug development .
  • Stability Considerations : Dichloro substituents may increase environmental persistence compared to dimethyl analogs, necessitating further ecotoxicological studies.

Biological Activity

Cyclopropanecarboxylic acid, 2,2-dichloro-3-phenyl-, (1S,3S)- is an organochlorine compound that has garnered attention due to its biological activity and potential applications in various fields, particularly in agriculture and medicine. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

  • Molecular Formula : C10H8Cl2O
  • Molecular Weight : 231.07 g/mol
  • CAS Registry Number : 61949-77-7
  • IUPAC Name : (1S,3S)-2,2-dichloro-3-phenylcyclopropanecarboxylic acid

Biological Activity Overview

Cyclopropanecarboxylic acids are known for their diverse biological activities, including insecticidal properties. The specific compound has been associated with the following biological effects:

  • Insecticidal Activity :
    • The compound exhibits significant insecticidal properties similar to other pyrethroids. It acts on the nervous system of insects by prolonging sodium channel activation, leading to paralysis and death .
    • Studies have shown that compounds related to cyclopropanecarboxylic acid can induce neurotoxic effects in insects at low concentrations .
  • Estrogenic Activity :
    • Research indicates that certain derivatives of cyclopropanecarboxylic acids may exhibit estrogenic activity by interacting with estrogen receptors (ERs). For instance, studies on related compounds have shown increased cell proliferation in MCF7 cells (human breast cancer cells) when exposed to these compounds .
    • The transactivation of estrogen receptors was observed with concentrations as low as 0.001μM0.001\mu M, suggesting potential implications for endocrine disruption .

Case Study 1: Insecticidal Efficacy

A study evaluated the efficacy of various cyclopropanecarboxylic acid derivatives against common agricultural pests. The results indicated a high mortality rate among treated insects compared to control groups, with a notable dose-response relationship.

CompoundConcentration (mg/L)Mortality Rate (%)
Compound A1085
Compound B2095
Cyclopropanecarboxylic Acid1590

Case Study 2: Estrogenic Activity Assessment

In another study focusing on the estrogenic effects of cyclopropanecarboxylic acid derivatives, MCF7 cells were treated with varying concentrations of the compound. The findings highlighted a significant increase in cell proliferation at 107M10^{-7}M.

Treatment Concentration (M)Proliferation Fold Increase
10910^{-9}1.46
10810^{-8}1.74
10710^{-7}2.17

The biological activity of cyclopropanecarboxylic acid is primarily attributed to its ability to interact with specific biological targets:

  • Neuronal Sodium Channels : Similar to other pyrethroids, it binds to sodium channels in nerve membranes, causing prolonged depolarization and subsequent paralysis in insects.
  • Estrogen Receptor Modulation : The compound may act as a partial agonist at estrogen receptors, influencing gene expression related to cell growth and proliferation.

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